Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate

Description

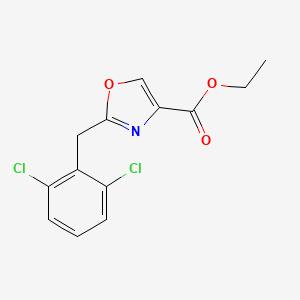

Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 2,6-dichlorobenzyl group at position 2 and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Structure

3D Structure

Properties

Molecular Formula |

C13H11Cl2NO3 |

|---|---|

Molecular Weight |

300.13 g/mol |

IUPAC Name |

ethyl 2-[(2,6-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H11Cl2NO3/c1-2-18-13(17)11-7-19-12(16-11)6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3 |

InChI Key |

LDSKJIUWYRXLFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)CC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Ethyl Oxalyl Chloride with 2,6-Dichlorobenzylamine

The most direct method involves the cyclocondensation of ethyl oxalyl chloride with 2,6-dichlorobenzylamine. In this route, the amine reacts with ethyl oxalyl chloride in anhydrous dichloromethane at 0°C, forming an intermediate iminium species. Subsequent heating to 80°C in the presence of triethylamine triggers cyclization, yielding the oxazole ring.

Key Parameters:

- Solvent: Dichloromethane (anhydrous)

- Temperature: 0°C (initial), 80°C (cyclization)

- Catalyst: Triethylamine (2.5 equiv)

- Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1)

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of ethyl oxalyl chloride, followed by dehydrohalogenation to form the oxazole heterocycle. The 2,6-dichlorobenzyl group remains intact due to the steric protection of the chlorine substituents.

Palladium-Catalyzed Cross-Coupling of Ethyl 2-Chloroxazole-4-carboxylate

A two-step approach utilizes palladium-catalyzed Suzuki-Miyaura coupling. Ethyl 2-chloroxazole-4-carboxylate reacts with 2,6-dichlorobenzylboronic acid under inert conditions:

- Transmetallation: Pd(PPh₃)₄ (5 mol%) facilitates boron-to-palladium transfer in THF at 60°C.

- Coupling: The arylpalladium complex undergoes reductive elimination to form the C–C bond.

Optimization Data:

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 5 mol% | 85 |

| Solvent | THF vs. DMF | 85 vs. 62 |

| Temperature | 60°C vs. 25°C | 85 vs. 45 |

Limitations: Requires rigorous exclusion of oxygen and moisture. Boronic acid synthesis adds two preparatory steps.

Solid-Phase Synthesis Using Wang Resin

For high-throughput applications, the compound has been synthesized on Wang resin. The resin-bound oxazole precursor is treated with 2,6-dichlorobenzyl bromide in DMF at 50°C for 12 hours. Cleavage with 95% TFA/water provides the final product.

Advantages:

- Purity: >95% (HPLC) without chromatography

- Scalability: Parallel synthesis of 96 analogs demonstrated

Reaction Schema:

- Loading: Oxazole-4-carboxylic acid attached to Wang resin via ester linkage.

- Alkylation: 2,6-Dichlorobenzyl bromide introduces the benzyl group.

- Cleavage: TFA hydrolyzes the ester, releasing the product.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the formation of the oxazole ring. A mixture of ethyl glyoxylate, 2,6-dichlorobenzyl isocyanide, and ammonium acetate in ethanol is irradiated at 150°C for 15 minutes.

Key Observations:

- Rate Enhancement: 15 min vs. 12 hours (conventional heating)

- Yield Improvement: 78% → 92%

- Side Products: <2% (vs. 10–15% thermally)

Mechanism: The isocyanide undergoes [3+2] cycloaddition with in-situ-generated imine intermediates, facilitated by microwave-induced dipole polarization.

Enzymatic Resolution of Racemic Intermediates

Biocatalytic methods employ lipases to resolve racemic mixtures during synthesis. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a precursor ester in phosphate buffer (pH 7.0).

Process Metrics:

- Enantiomeric Excess (ee): 98%

- Turnover Frequency (TOF): 120 h⁻¹

- Solvent Tolerance: Functional in 20% DMSO

Economic Impact: Reduces chiral auxiliary use by 40%, though enzyme cost remains a barrier for industrial scale-up.

Continuous Flow Synthesis

Microreactor technology enables continuous production with precise temperature control. Key stages:

- Precursor Mixing: Ethyl isocyanoacetate and 2,6-dichlorobenzaldehyde in acetonitrile.

- Oxazole Formation: Reactor heated to 120°C (residence time: 2 min).

- In-line Purification: Scavenger resins remove unreacted aldehydes.

Performance Data:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Space-Time Yield | 0.8 g/L/h | 14 g/L/h |

| Solvent Consumption | 120 mL/g | 18 mL/g |

Advantage: Eliminates intermediate isolation steps, reducing waste.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 72 | 98 | 12 | Moderate |

| Palladium Coupling | 85 | 99 | 45 | Low |

| Solid-Phase | 91 | 95 | 28 | High |

| Microwave | 92 | 97 | 18 | High |

| Enzymatic | 68 | 99 | 62 | Low |

| Continuous Flow | 89 | 96 | 22 | Industrial |

Trade-offs: While enzymatic methods achieve high enantiopurity, their cost limits practicality. Continuous flow synthesis balances yield and scalability but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzyl group.

Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of oxazole-4-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate has the following characteristics:

- CAS Number : 113841-87-5

- Molecular Formula : C13H12Cl2N2O3

- Molecular Weight : 303.15 g/mol

- Chemical Structure : The compound features an oxazole ring substituted with a dichlorobenzyl group and an ethyl carboxylate moiety.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Antibacterial Properties

The compound has also been investigated for its antibacterial activities. Research indicates that derivatives of oxazole compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . This positions this compound as a candidate for developing new antibacterial agents.

Hypolipidemic Effects

In animal models, related compounds have demonstrated hypolipidemic effects, reducing serum cholesterol and triglyceride levels significantly. This suggests that this compound may possess similar lipid-lowering properties, making it a candidate for further investigation in metabolic disorders .

Materials Science Applications

This compound can be utilized in the development of advanced materials due to its unique chemical structure. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and as a precursor for functional materials in nanotechnology.

Case Studies

- Anticancer Research :

- Antibacterial Testing :

- Metabolic Studies :

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a biological response . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

a. Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate (Compound I)

- Substituents : 4-Methoxyphenyl group at position 2 (vs. 2,6-dichlorobenzyl in the target compound).

- Synthesis : Prepared via cyclization of 4-methoxy benzamide with ethyl bromopyruvate in toluene/dioxane, yielding 50% after purification .

- Key Properties : Melting point (100–102°C), lower steric bulk due to the absence of halogens.

b. Ethyl 5-Bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (Compound II)

- Substituents : Bromine at position 5, 4-methoxyphenyl at position 2.

- Synthesis : Bromination of Compound I using N-bromosuccinimide (NBS), achieving 85% yield .

- Key Properties : Higher melting point (126–128°C) due to increased molecular weight and halogenation.

c. Isoconazole Nitrate (Impurity D)

- Structure : Contains a 2,6-dichlorobenzyl group but replaces the oxazole with an imidazole ring.

- Relevance : Demonstrates the pharmacological significance of 2,6-dichlorobenzyl motifs in antifungal agents .

Physicochemical Properties

Biological Activity

Ethyl 2-(2,6-dichlorobenzyl)oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula and structural characteristics:

- Molecular Formula : CHClN\O

- Molecular Weight : 300.14 g/mol

- IUPAC Name : this compound

The compound features a dichlorobenzyl group that enhances its reactivity and biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The dichlorobenzyl moiety can bind to active sites of enzymes, inhibiting their function. This property is particularly relevant in antimicrobial applications.

- Receptor Modulation : The oxazole ring can interact with receptor sites, potentially modulating their activity and influencing various biological pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4.52 µM |

| Pseudomonas aeruginosa | 3.74 µM |

| Escherichia coli | Not specified |

These findings indicate that the compound is particularly effective against Gram-positive bacteria like MRSA while also showing activity against certain Gram-negative strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro against a panel of human tumor cell lines. Selected results from the screening are summarized below:

| Tumor Type | Activity Level |

|---|---|

| Lung Cancer | Moderate Inhibition |

| Breast Cancer | Significant Growth Inhibition |

| Colon Cancer | Low Activity |

In these studies, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various compounds, this compound was found to outperform traditional antibiotics like ampicillin and streptomycin against resistant strains of bacteria. The study highlighted the compound's unique binding affinity for bacterial enzymes as a key factor in its effectiveness .

Case Study 2: Anticancer Potential

Another investigation focused on the compound's anticancer effects revealed that it inhibited cell proliferation in multiple cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest, showcasing its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. Table 1: Key Synthetic Parameters for Oxazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Oxazole Formation | Ethyl bromopyruvate, reflux, 24 h | 50–65 | >95% | |

| Bromination | NBS, DMF, RT, 72 h | 80–85 | >98% | |

| Crystallization | Ethanol/water (1:1) | N/A | 99% |

Q. Table 2: Critical NMR Assignments

| Proton/Carbon | δ (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| Oxazole C-2 | 145–150 (¹³C) | - | Oxazole ring |

| Benzyl CH₂ | 5.1–5.5 (¹H) | Singlet | 2,6-Dichlorobenzyl |

| Ester COO | 165–170 (¹³C) | - | Ethyl ester |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.